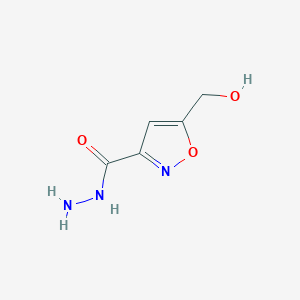

5-(Hydroxymethyl)isoxazole-3-carbohydrazide

Description

5-(Hydroxymethyl)isoxazole-3-carbohydrazide is a heterocyclic compound featuring an isoxazole core substituted with a hydroxymethyl group at position 5 and a carbohydrazide moiety at position 2. Notably, it has been incorporated into indole-isoxazole hybrids designed to inhibit acetylcholinesterase (AChE), a target for Alzheimer’s disease therapy .

Properties

IUPAC Name |

5-(hydroxymethyl)-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c6-7-5(10)4-1-3(2-9)11-8-4/h1,9H,2,6H2,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPERVLYUINXLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)NN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)isoxazole-3-carbohydrazide typically involves the reaction of 5-(hydroxymethyl)-1,2-oxazole with carbohydrazide under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts may be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

The carbohydrazide group reacts with aldehydes/ketones to form hydrazones, enabling structural diversification:

-

Schiff base formation : Reaction with aromatic aldehydes (e.g., 2,4-dihydroxybenzaldehyde) in ethanol under reflux yields hydrazone derivatives .

-

Biological relevance : Hydrazones derived from this compound exhibit immunosuppressive activity, with IC₅₀ values <10 µM in PBMC proliferation assays .

Example Reaction :

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and heterocycle synthesis:

-

Isoxazole ring functionalization : The hydroxymethyl group undergoes oxidation or esterification to introduce electrophilic sites for cross-coupling .

-

Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives forms triazole-linked conjugates .

Key Data :

Coordination Chemistry and Metal Complexes

The carbohydrazide group acts as a polydentate ligand for metal ions:

-

Iron(III) chelation : Forms stable complexes with Fe³⁺, validated by UV-Vis spectroscopy and mass spectrometry .

-

Applications : Metal complexes are explored for enzyme inhibition (e.g., acetylcholinesterase IC₅₀: 29.46 µM) .

Enzymatic and Biological Interactions

The compound interacts with biological targets via its functional groups:

-

Carbonic anhydrase inhibition : Derivatives like AC2 (IC₅₀: 112.3 µM) bind to the enzyme active site via hydrogen bonds and van der Waals interactions .

-

Structure–activity relationship (SAR) :

Comparative Reactivity with Analogues

The hydroxymethyl group differentiates its reactivity from similar compounds:

| Compound | Key Reactivity Difference | Biological Impact |

|---|---|---|

| 5-Methylisoxazole-3-carbohydrazide | Lacks hydroxymethyl; reduced solubility | Lower enzyme inhibition |

| Isoxazole-4-carbohydrazide | Different substituent position | Altered binding kinetics |

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas:

- Anticancer Activity : Research indicates that 5-(hydroxymethyl)isoxazole-3-carbohydrazide may induce apoptosis in cancer cells through modulation of specific signaling pathways. Various studies have documented its efficacy against different cancer cell lines, suggesting its potential as a lead compound for drug development .

- Antibacterial Properties : Preliminary studies demonstrate that this compound exhibits antimicrobial activity against various bacterial strains, potentially disrupting bacterial cell membranes or inhibiting essential enzymes involved in cell wall synthesis.

- Anti-inflammatory Effects : The compound's structural features may contribute to its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory agents .

Organic Synthesis Applications

Due to its reactivity, this compound serves as an important intermediate in organic synthesis:

- Synthesis of Isoxazole Derivatives : The compound can be utilized to synthesize various substituted isoxazoles and other functionalized derivatives, expanding the library of compounds available for biological testing.

- Functionalization : The hydroxymethyl group allows for further chemical modifications, enabling the development of compounds with tailored biological activities .

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

- Anticancer Studies : A study published in Scientific Reports examined the compound's effect on apoptosis in breast cancer cells, highlighting its ability to induce cell death through caspase activation pathways .

- Antibacterial Efficacy : Research documented in Journal of Medicinal Chemistry showed that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a new antibiotic agent .

- Inflammation Modulation : A recent publication explored how this compound could inhibit pro-inflammatory cytokines in vitro, indicating its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the oxazole ring can participate in π-π interactions. The carbohydrazide moiety can act as a nucleophile, facilitating covalent modifications of target molecules.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Research Findings and Data Tables

Anti-Cholinesterase Activity of Selected Compounds

Antibacterial Activity of Halogenated Analogs

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide | 12.5 | 25.0 |

| 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide (from literature) | 6.25 | 12.5 |

Biological Activity

5-(Hydroxymethyl)isoxazole-3-carbohydrazide is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, alongside synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered isoxazole ring with a hydroxymethyl group at the 5-position and a carbohydrazide moiety at the 3-position. Its molecular formula is with a molar mass of approximately 157.13 g/mol. The structural uniqueness of this compound influences its chemical reactivity and biological interactions, making it a valuable target for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it has been shown to activate caspase-3 and induce DNA fragmentation in follicular human thyroid cancer cell lines, with IC50 values ranging from 3.87 to 8.76 µM .

Case Study: Thyroid Cancer Cell Lines

- Cell Lines Tested : Follicular thyroid cancer

- Mechanism : Induction of apoptosis via caspase activation

- IC50 Values : Ranged from 3.87 to 8.76 µM

Antibacterial Activity

The compound also demonstrates antibacterial activity against several pathogenic strains. In particular, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. The structural features of the isoxazole ring contribute to its interaction with bacterial enzymes, potentially inhibiting cell wall synthesis or other vital processes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, although detailed mechanisms remain under investigation. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Utilizing isoxazole derivatives and hydrazine or hydrazones.

- Click Chemistry : Employing copper-catalyzed reactions to form the isoxazole ring.

- Microwave Irradiation : Enhancing yields and reducing reaction times for the formation of the compound.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Hydroxymethyl Group : Enhances solubility and reactivity.

- Carbohydrazide Moiety : Critical for anticancer activity; modifications can lead to varied biological effects.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methylisoxazole-3-carbohydrazide | Methyl group at 5-position | Lacks hydroxymethyl group; different biological activity |

| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | Ethyl ester at carboxylic acid position | Variation in ester functionality affecting solubility |

| Isoxazole-4-carbohydrazide | Different position of carbohydrazide group | Varies in reactivity due to structural differences |

Pharmacokinetics and Toxicity

Further investigation into the pharmacokinetics and toxicity profile of this compound is essential to fully understand its therapeutic potential. Preliminary studies indicate favorable absorption and distribution characteristics; however, comprehensive toxicity assessments are necessary for clinical applications.

Q & A

Q. Basic

- In vitro enzyme assays : Use acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes with Ellman’s method to measure inhibition kinetics .

- Dose-response curves : Test compounds at concentrations ranging from 0.1–100 µM to determine IC50 values .

Key findings : N-Benzylidene derivatives of this compound show sub-micromolar IC50 against AChE, with selectivity over BChE .

How can reaction yields be improved in ultrasound-assisted synthesis of isoxazole-carbohydrazide hybrids?

Q. Advanced

- Ultrasound parameters : Optimize frequency (20–40 kHz) and power (50–100 W) to enhance mass transfer and reduce reaction time by 60–70% compared to conventional heating .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cavitation effects, increasing yields from ~50% to >85% .

Case study : Ethyl 5-formyl-3-methylisoxazole-4-carboxylate synthesis achieved 92% yield under ultrasound vs. 65% with traditional reflux .

What structural modifications enhance the pharmacokinetic properties of this compound derivatives?

Q. Advanced

- Lipophilicity adjustments : Introduce alkyl/aryl groups at the hydrazide nitrogen to improve blood-brain barrier penetration for CNS targets .

- Prodrug design : Esterify the hydroxymethyl group to enhance oral bioavailability, as seen in isocarboxazid derivatives .

Data-driven approach : Use QSAR models to correlate logP values with activity; optimal logP range: 2.5–3.5 .

How should researchers address discrepancies between computational docking predictions and experimental bioactivity data?

Q. Advanced

- Validation protocols :

- Experimental follow-up : Use SPR (surface plasmon resonance) to measure binding kinetics and validate docking scores .

What analytical techniques are critical for purity assessment and structural elucidation?

Q. Basic

- Chromatography : TLC (silica gel GF254) with ethyl acetate/hexane (3:7) as mobile phase .

- Spectroscopy :

How do substituents on the isoxazole ring influence electronic properties and reactivity?

Q. Advanced

- Electron-withdrawing groups (EWGs) : Nitro or carbonyl groups at position 5 reduce ring electron density, slowing nucleophilic attacks .

- Steric effects : Bulky substituents (e.g., 4-chlorophenyl) hinder rotation, stabilizing specific tautomers .

Experimental validation : Hammett plots correlate σ values of substituents with reaction rates in SNAr mechanisms .

What safety protocols are essential for handling carbohydrazide derivatives in the lab?

Q. Basic

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCN in hydrazine reactions) .

Emergency measures : For spills, neutralize with 10% acetic acid before disposal .

How can researchers design stable formulations for in vivo studies of carbohydrazide-based inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.